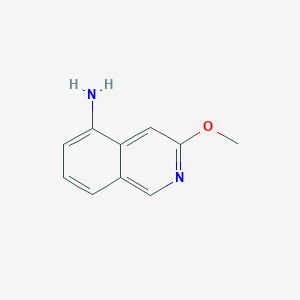
3-Methoxyisoquinolin-5-amine
Descripción general
Descripción
Physical And Chemical Properties Analysis
3-Methylisoquinolin-5-amine, which might be confused with 3-Methoxyisoquinolin-5-amine, is a pale-yellow to yellow-brown solid . It has a molecular weight of 158.2 . The physical and chemical properties of this compound specifically were not found in the search results.Aplicaciones Científicas De Investigación
Neuroprotective Potential and Parkinsonism Isoquinoline derivatives, including those with methoxy groups, have been explored for their neuroprotective potential and their role in neurodegenerative diseases like Parkinson's disease. Compounds like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) have been shown to possess neuroprotective and antidopaminergic activities, potentially playing a crucial physiological role as an endogenous regulator of dopaminergic activity in the mammalian brain. These compounds could be involved in the pathogenesis of Parkinson's disease due to their ability to pass through the blood-brain barrier and accumulate in the brain, as well as their impact on dopamine metabolism and release (Pietraszek et al., 2009; Kikuchi et al., 1991).
Potential Antipsychotic Effects Investigations into 1MeTIQ have also revealed its potential antipsychotic effects, particularly in models of schizophrenia-like behavior induced by substances like MK-801. While 1MeTIQ did not attenuate all symptoms modeled by MK-801, such as disruptions of prepulse inhibition or working memory impairment, it was effective in normalizing hyperactivity and alterations in dopamine metabolism, suggesting its potential utility in treating aspects of psychosis or as an adjunct in schizophrenia treatment (Pietraszek et al., 2009).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . More research is required to elucidate the exact mechanisms involved.
Biochemical Pathways
It is possible that the compound influences multiple pathways, depending on its targets and mode of action
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn affects its efficacy . Future research should focus on understanding these properties to optimize the use of this compound.
Result of Action
The molecular and cellular effects of 3-Methoxyisoquinolin-5-amine’s action are currently unknown. These effects would be determined by the compound’s targets and mode of action, as well as the biochemical pathways it affects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. These factors could include pH, temperature, and the presence of other molecules in the environment . More research is needed to understand how these factors affect the action of this compound.
Análisis Bioquímico
Biochemical Properties
3-Methoxyisoquinolin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase. These interactions help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the release of neurotransmitters, thereby affecting synaptic transmission and plasticity. In cancer cells, it may alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in tumor growth dynamics .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, such as altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant physiological changes. For instance, in rodent models, high doses of this compound have been associated with neurotoxic effects, such as impaired motor function and cognitive deficits. Conversely, moderate doses may exhibit therapeutic potential by modulating neurotransmitter levels and improving behavioral outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites may have distinct biological activities and contribute to the overall effects of this compound. Additionally, the compound can influence metabolic flux and alter the levels of key metabolites, thereby affecting cellular energy balance and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it may be transported across cell membranes by organic cation transporters (OCTs) and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be targeted to particular compartments or organelles through post-translational modifications or targeting signals. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can modulate gene expression and chromatin structure .
Propiedades
IUPAC Name |
3-methoxyisoquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-5-8-7(6-12-10)3-2-4-9(8)11/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUZDTUIRHAGOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CC=C(C2=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


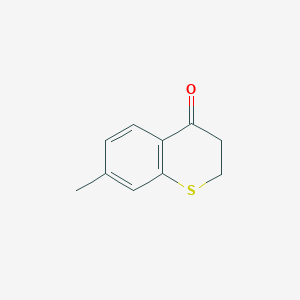
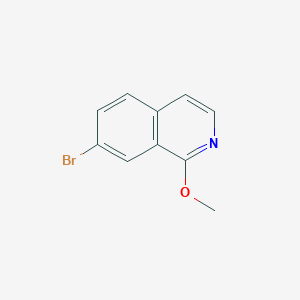
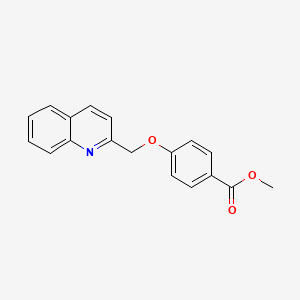

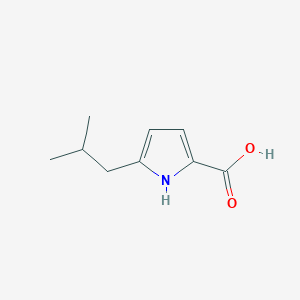
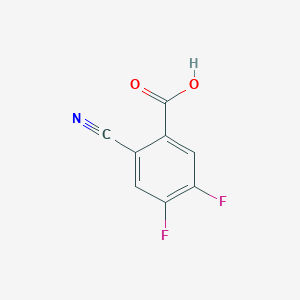

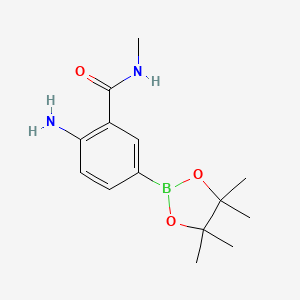
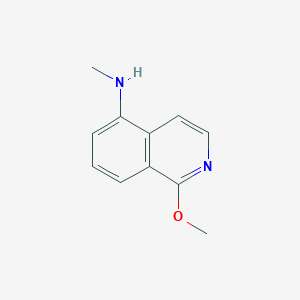



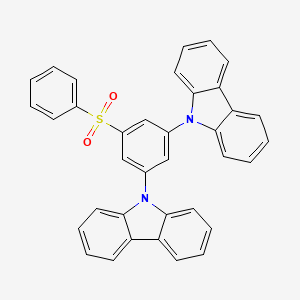
![5-Fluoro-isoxazolo[4,5-b]pyrazine-3-carboxylic acid methyl ester](/img/structure/B3100766.png)
